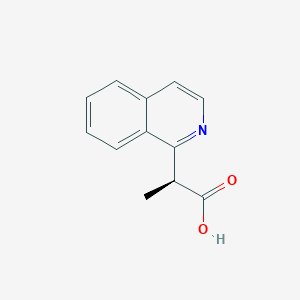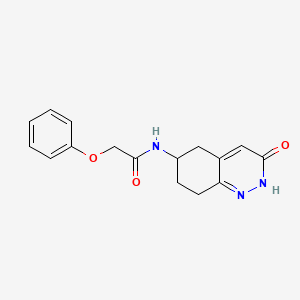
(2S)-2-Isoquinolin-1-ylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Isoquinolin-1-ylpropanoic acid, also known as IQP, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of isoquinoline alkaloids and has been found to possess numerous biological activities.
作用机制
The mechanism of action of (2S)-2-Isoquinolin-1-ylpropanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (2S)-2-Isoquinolin-1-ylpropanoic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in the death of cancer cells. (2S)-2-Isoquinolin-1-ylpropanoic acid has also been found to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
(2S)-2-Isoquinolin-1-ylpropanoic acid has been found to have numerous biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. (2S)-2-Isoquinolin-1-ylpropanoic acid has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. In addition, (2S)-2-Isoquinolin-1-ylpropanoic acid has been found to modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
实验室实验的优点和局限性
One of the advantages of (2S)-2-Isoquinolin-1-ylpropanoic acid is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of bacteria, including both gram-positive and gram-negative bacteria. In addition, (2S)-2-Isoquinolin-1-ylpropanoic acid has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. However, (2S)-2-Isoquinolin-1-ylpropanoic acid has some limitations for lab experiments. It is a relatively complex molecule, and its synthesis requires specialized equipment and expertise. Furthermore, (2S)-2-Isoquinolin-1-ylpropanoic acid has poor solubility in water, which can limit its bioavailability.
未来方向
There are numerous future directions for (2S)-2-Isoquinolin-1-ylpropanoic acid research. One area of interest is the development of (2S)-2-Isoquinolin-1-ylpropanoic acid-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another potential application of (2S)-2-Isoquinolin-1-ylpropanoic acid is as an antimicrobial agent for the treatment of bacterial infections. Furthermore, further studies are needed to elucidate the mechanism of action of (2S)-2-Isoquinolin-1-ylpropanoic acid and to identify its molecular targets. Finally, the development of more efficient and cost-effective synthesis methods for (2S)-2-Isoquinolin-1-ylpropanoic acid could facilitate its use in various research and therapeutic applications.
In conclusion, (2S)-2-Isoquinolin-1-ylpropanoic acid is a promising compound that has gained significant attention due to its potential therapeutic applications. Its broad-spectrum antimicrobial and antitumor activities, as well as its neuroprotective properties, make it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and to identify its molecular targets.
合成方法
The synthesis of (2S)-2-Isoquinolin-1-ylpropanoic acid involves a multi-step process that requires the use of various reagents and catalysts. The initial step involves the condensation of 2-aminobenzoic acid with acetaldehyde in the presence of a base to form 2-(2-formylphenyl) acetic acid. This intermediate is then subjected to a reductive amination reaction with isoquinoline to obtain (2S)-2-Isoquinolin-1-ylpropanoic acid. The purity of the final product can be enhanced by recrystallization.
科学研究应用
(2S)-2-Isoquinolin-1-ylpropanoic acid has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to possess antimicrobial, antitumor, and anti-inflammatory activities. In addition, (2S)-2-Isoquinolin-1-ylpropanoic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, (2S)-2-Isoquinolin-1-ylpropanoic acid has been found to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(2S)-2-isoquinolin-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)11-10-5-3-2-4-9(10)6-7-13-11/h2-8H,1H3,(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYDMFHYHYTTEH-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Isoquinolin-1-ylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2972396.png)
![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2972398.png)
![N-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2972399.png)
![2-((4aR,5R,5aR,8aR,9S)-10-(4-fluorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid](/img/structure/B2972401.png)
![N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2972402.png)
![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B2972403.png)

![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2972405.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2972407.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2972413.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2972415.png)